molecular formula C11H8ClF3N2O B1397465 [2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol CAS No. 1033586-27-4

[2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol

Cat. No. B1397465
CAS RN: 1033586-27-4
M. Wt: 276.64 g/mol
InChI Key: LASBHUPJOFCEAD-UHFFFAOYSA-N
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Description

2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-methanol (CFTPM) is a synthetic compound that has been studied for its potential applications in scientific research. CFTPM has been found to possess a variety of biochemical and physiological effects, which can be used to further research in a variety of areas.

Scientific Research Applications

Ultrasonics Promoted Synthesis

A study demonstrated the synthesis of dihydropyrazole derivatives, including compounds similar to [2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol, using ultrasonic conditions. This method offered advantages such as simplicity, shorter reaction times, and good yields, highlighting its potential in chemical synthesis (Trilleras et al., 2013).

Characterization and Crystal Growth

Research on pyrazole derivatives, closely related to the chemical , focused on synthesizing and growing single crystals using solvents like methanol. These studies included characterizations like X-ray diffraction and dielectric studies, providing insights into their physical and chemical properties (Vyas et al., 2012).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations were conducted on pyrazoline derivatives, including those structurally similar to [2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol. These studies are essential for understanding molecular interactions, which can be crucial in drug design and other applications (Viji et al., 2020).

Synthesis and Structural Analysis

There's significant research in synthesizing and analyzing the structure of pyrazole derivatives. This includes studies on crystal structure, space group determination, and bond interactions, providing a deeper understanding of such compounds' molecular framework (Sun et al., 2017).

Synthesis of Pyrazoline Derivatives

Pyrazoline derivatives are synthesized for various applications, including their antimicrobial properties. These compounds, similar to [2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol, are explored for their potential in medical and biological fields (Kumar et al., 2012).

properties

IUPAC Name

[2-(2-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2O/c12-8-3-1-2-4-9(8)17-7(6-18)5-10(16-17)11(13,14)15/h1-5,18H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASBHUPJOFCEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 500 mL flask was weighed 3.84 g (12.6 mmol) of 2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid methyl ester and 50 mL of anhydrous THF. The solution was cooled to approximately −10° C. in an ice-methanol bath and 1.0 M DIBAL-H in THF was added (50 mL). The reaction was allowed to warm to room temperature over 30 minutes and remained at room temperature for another 1 h. The reaction was concentrated in vacuo to remove THF then was washed into a separatory funnel with ethyl acetate and saturated sodium potassium tartrate. The ethyl acetate was separated, washed with brine, dried (Na2SO4), and concentrated in vacuo. The crude [2-(2-chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-methanol was recovered as a colorless oil, yield: 3.54 g; 1H NMR (400 MHz, CDCl3): δ 7.33-7.50 (m, 4H), 6.64 (s, 1H), 4.45 (s, 2H); MS (ES): 277 [M+H]+.
Name
2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid methyl ester
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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